molecular formula C10H13NO2 B14426146 Butyl 2-cyanopenta-2,4-dienoate CAS No. 84550-99-2

Butyl 2-cyanopenta-2,4-dienoate

Cat. No.: B14426146
CAS No.: 84550-99-2
M. Wt: 179.22 g/mol
InChI Key: DUCADYFPEXNRFY-UHFFFAOYSA-N
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Description

Butyl 2-cyanopenta-2,4-dienoate is an organic compound known for its unique chemical structure and properties. It is a derivative of cyanoacrylate and is often used in various industrial applications, particularly in the formulation of adhesives. The compound is characterized by the presence of a butyl group, a cyano group, and a conjugated diene system, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-cyanopenta-2,4-dienoate typically involves the reaction of butyl alcohol with 2-cyano-2,4-pentadienoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as distillation and crystallization, ensures that the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-cyanopenta-2,4-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include butyl 2-aminopenta-2,4-dienoate (from reduction) and various substituted derivatives (from substitution reactions). Oxidation reactions yield carboxylic acids or other oxidized forms of the compound .

Scientific Research Applications

Butyl 2-cyanopenta-2,4-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 2-cyanopenta-2,4-dienoate involves its ability to undergo rapid polymerization in the presence of moisture. The cyano group acts as an electron-withdrawing group, stabilizing the negative charge developed during the polymerization process. This leads to the formation of long polymer chains, which contribute to the adhesive properties of the compound. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the compound interacts with cellular proteins and enzymes, affecting their function and leading to the observed biological effects .

Comparison with Similar Compounds

Butyl 2-cyanopenta-2,4-dienoate can be compared with other cyanoacrylate derivatives, such as methyl 2-cyanoacrylate and ethyl 2-cyanoacrylate. While all these compounds share similar adhesive properties, this compound is unique due to its longer alkyl chain, which provides greater flexibility and improved resistance to environmental factors such as moisture and heat. This makes it particularly suitable for applications requiring durable and long-lasting bonds .

List of Similar Compounds

Properties

CAS No.

84550-99-2

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

butyl 2-cyanopenta-2,4-dienoate

InChI

InChI=1S/C10H13NO2/c1-3-5-7-13-10(12)9(8-11)6-4-2/h4,6H,2-3,5,7H2,1H3

InChI Key

DUCADYFPEXNRFY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(=CC=C)C#N

Origin of Product

United States

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